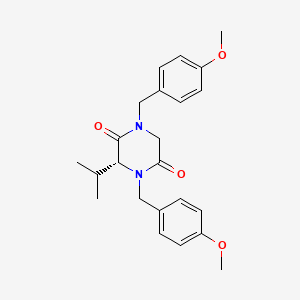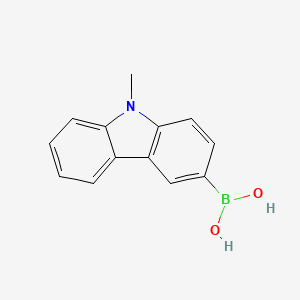
(9-Methyl-9H-carbazol-3-yl)boronic acid
Descripción general
Descripción
“(9-Methyl-9H-carbazol-3-yl)boronic acid” is a chemical compound with the molecular formula C13H12BNO2 . It is a nitrogen-containing polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “(9-Methyl-9H-carbazol-3-yl)boronic acid” includes a carbazole ring and a boronic acid group . The carbazole ring is a tricyclic structure that consists of two benzene rings fused on either side of a pyrrole ring .Physical And Chemical Properties Analysis
“(9-Methyl-9H-carbazol-3-yl)boronic acid” has a molecular weight of 225.051 Da . Other physical and chemical properties such as density, boiling point, and solubility are not well-documented .Aplicaciones Científicas De Investigación
Synthesis of Novel Benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones
This compound is used in the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones. The synthesis mainly relies on the ultrasound-assisted Rap–Stoermer reaction of 3-chloroacetyl-9-methyl-9H-carbazole with a variety of salicylaldehydes . This procedure offers easy access to benzofuran-2-yl(carbazolyl)methanone derivatives in a short reaction time and the products are achieved in good yields .
Biological Activities
Carbazole, and especially heterocycle-containing carbazole derivatives, display a broad spectrum of useful biological activities, such as antitumor, antimitotic, and antioxidative activities . They are also widely used as building blocks for new organic materials .
Construction of Heterocycle-Containing Carbazoles
This compound is used in the construction of heterocycle-containing carbazoles. Most heterocycle-containing carbazoles reported in the literature comprise a common heterocyclic ring moiety fused with a carbazole ring .
Use in Perovskite Solar Cells
Phosphonic acid self-assembled monolayers (SAMs) with a carbazole core have enabled performance advances in perovskite solar cells (PSCs), because of their high hole selectivity, fast hole transfer rate, and low interfacial trap state density .
Antimicrobial, Anticonvulsant, Anti-Inflammatory, Antitumor, and Antifungal Activities
Benzofuran-2-yl(heteroaryl)methanone heterocyclic systems, which can be synthesized using this compound, are often found in many pharmaceutical agents and have attracted much attention owing to their wide range of biological properties .
Use in the Development of New Organic Materials
Carbazole derivatives are widely used as building blocks for new organic materials, and play a very important role in electroactive and photoactive materials .
Safety and Hazards
While specific safety and hazard information for “(9-Methyl-9H-carbazol-3-yl)boronic acid” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acid derivatives, including carbazole boronic acid derivatives, have been studied for their potential efficacy in treating various diseases, including cancer .
Mode of Action
It’s known that boronic acids can form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that boronic acids can influence the function of their targets, leading to potential therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9-Methyl-9H-carbazol-3-yl)boronic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of boronic acids .
Propiedades
IUPAC Name |
(9-methylcarbazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO2/c1-15-12-5-3-2-4-10(12)11-8-9(14(16)17)6-7-13(11)15/h2-8,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTOJARMLGAXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




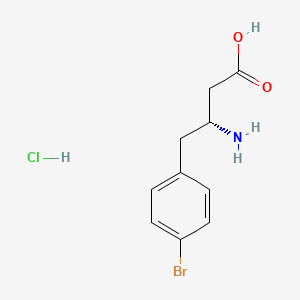

![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)

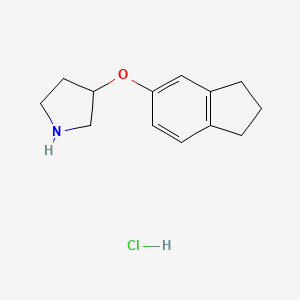
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
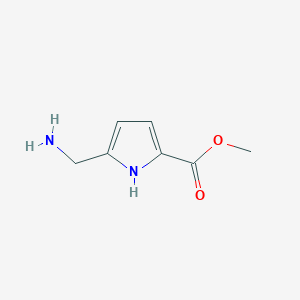
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)
![3-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451453.png)
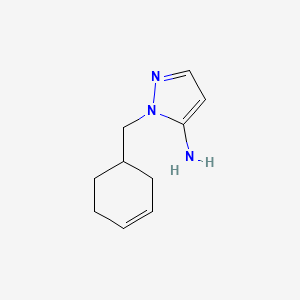
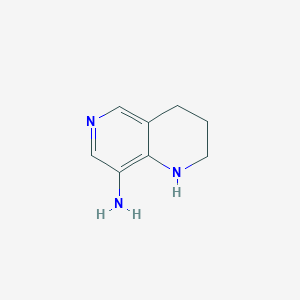
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
